

An In-depth Technical Guide on 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

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Compound of Interest

Compound Name: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**, a molecule of interest within the broader class of 2-aminothiazole sulfonamides. Due to the limited specific data available for this particular compound, this guide leverages information from structurally related molecules and the well-established properties of its constituent chemical classes to offer valuable insights for research and development.

Physicochemical Properties

While a specific melting point for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** (CAS No. 39565-05-4) is not readily available in the cited literature, the melting points of several structurally analogous compounds have been reported. This data, presented in Table 1, can serve as a reference for characterization and purity assessment.

Table 1: Melting Points of Structurally Related 2-Aminothiazole Derivatives

Compound Name	Molecular Structure	Melting Point (°C)
4-bromo-N-(thiazol-2-yl)benzenesulfonamide	214-215[1]	
4-cyano-N-(thiazol-2-yl)benzenesulfonamide	205-206	
4-methoxy-N-(thiazol-2-yl)benzenesulfonamide	200-201	
4-nitro-N-(thiazol-2-yl)benzenesulfonamide	265-266[1]	
3-nitro-N-(thiazol-2-yl)benzenesulfonamide	204-205[1]	
N-(Thiazol-2-yl)benzenesulfonamide	140-142[2]	
4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide	154-156[2]	
2-Amino-4-(4-nitrophenyl)thiazole	283-287	
2-Amino-5-nitrothiazole	195-200 (decomposes)	

Experimental Protocols

Proposed Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

A specific experimental protocol for the synthesis of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is not detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives[1][2]. The proposed two-step synthesis is illustrated below.

Step 1: Halogenation of 2-Aminothiazole

The synthesis would likely begin with the halogenation of 2-aminothiazole at the 5-position. Bromination is a common method for this transformation.

- Procedure: To a solution of 2-aminothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), bromine (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours. After completion, the mixture is poured into ice water, and the precipitated 2-amino-5-bromothiazole is collected by filtration, washed with water, and dried.

Step 2: Sulfonylation of 2-Amino-5-bromothiazole

The subsequent step involves a nucleophilic substitution reaction where the bromo-substituent is displaced by a sulfonyl group. A more common approach for creating the sulfonamide linkage is the reaction of an aminothiazole with a sulfonyl chloride. Therefore, an alternative and more direct approach would be the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride.

- Procedure: A mixture of 2-aminothiazole (1 equivalent), 4-nitrobenzenesulfonyl chloride (1 equivalent), and a base such as sodium carbonate or pyridine in a solvent like dichloromethane or DMF is stirred at room temperature or heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**.

General Method for Melting Point Determination

The melting point of the synthesized compound would be determined using a standard capillary melting point apparatus. A small amount of the dried, purified crystalline solid is packed into a capillary tube, which is then placed in the melting point apparatus. The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes completely liquid is recorded.

Biological Activity and Potential Signaling Pathways

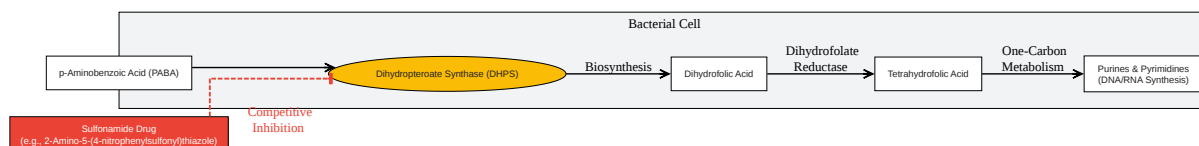
Specific biological activity data for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is not available. However, the broader class of 2-aminothiazole sulfonamides is well-documented for a range of biological activities, primarily as antimicrobial agents[3][4][5].

Antimicrobial Activity: Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria[6]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect[7]. They are effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Other Potential Activities: Thiazole and sulfonamide scaffolds are present in drugs with various therapeutic applications, including anticancer and anti-inflammatory activities[1][8]. Therefore, it is plausible that **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** could be investigated for these effects as well.

Signaling Pathway: Mechanism of Action of Sulfonamides

The primary mechanism of action for sulfonamide-based drugs is the inhibition of the folic acid synthesis pathway in bacteria. A diagram illustrating this pathway is provided below.



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Caption: Competitive inhibition of bacterial dihydropteroate synthase by sulfonamides.

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